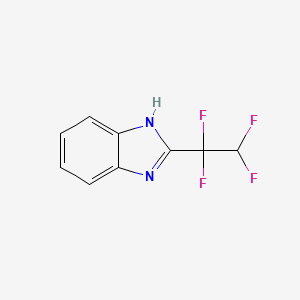

2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole

説明

2-(1,1,2,2-Tetrafluoroethyl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole typically involves the reaction of benzimidazole with 1,1,2,2-tetrafluoroethyl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the benzimidazole, followed by nucleophilic substitution with 1,1,2,2-tetrafluoroethyl bromide or chloride.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

化学反応の分析

Types of Reactions: 2-(1,1,2,2-Tetrafluoroethyl)-1H-benzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: The tetrafluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: H₂O₂ in acetic acid or KMnO₄ in aqueous solution.

Reduction: LiAlH₄ in ether or NaBH₄ in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

科学的研究の応用

Chemical Synthesis and Development

Building Block in Organic Chemistry

The compound serves as a crucial building block for synthesizing more complex molecules. Its unique tetrafluoroethyl group enhances the lipophilicity and stability of derived compounds. It is particularly useful in developing fluorinated pharmaceuticals and agrochemicals due to its chemical properties.

| Application | Description |

|---|---|

| Fluorinated Pharmaceuticals | Used to create drugs with improved efficacy and stability. |

| Agrochemicals | Contributes to the development of pesticides and herbicides with enhanced performance. |

Biological Activities

Enzyme Inhibition and Receptor Modulation

Research indicates that 2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole may act as an enzyme inhibitor or receptor modulator. This activity is attributed to its structural features that allow interaction with biological targets.

Case Study: Antimicrobial Activity

Benzimidazole derivatives are known for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

| Bacterial Strain | MIC (μg/ml) | Comparison |

|---|---|---|

| Staphylococcus aureus | 12.5 - 250 | Effective against Gram-positive bacteria |

| Escherichia coli | 50 - 200 | Effective against Gram-negative bacteria |

Pharmacological Applications

Therapeutic Properties

The compound is being explored for its potential therapeutic applications, including:

- Antiviral Activity : Investigated for effectiveness against viral infections.

- Antifungal Activity : Exhibits significant activity against fungi such as Candida albicans, with MIC values similar to established antifungal agents like ketoconazole.

- Anticancer Activity : Studies suggest that derivatives of this compound may inhibit cancer cell proliferation in various cancer types.

Table: Summary of Therapeutic Activities

| Activity | Target Organisms/Cells | Reference |

|---|---|---|

| Antiviral | Various viruses | |

| Antifungal | Candida albicans | |

| Anticancer | Leukemia, melanoma |

Industrial Applications

Advanced Materials Development

Due to its chemical stability and unique properties, this compound is utilized in developing advanced materials such as:

- Fluorinated Polymers : Used in coatings and materials that require high chemical resistance.

- Electrolyte Solvents for Batteries : Similar compounds have been reported to improve the performance of lithium-ion batteries by enhancing ionic conductivity and reducing polysulfide solubility in lithium-sulfur batteries.

作用機序

The mechanism of action of 2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrafluoroethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. This can lead to inhibition or modulation of the target’s activity, resulting in the desired biological or chemical effect.

類似化合物との比較

1H-Benzimidazole: The parent compound without the tetrafluoroethyl group.

2-(Trifluoromethyl)-1H-benzimidazole: A similar compound with a trifluoromethyl group instead of a tetrafluoroethyl group.

2-(1,1,1,2-Tetrafluoroethyl)-1H-benzimidazole: A closely related compound with a slightly different fluorination pattern.

Comparison: 2-(1,1,2,2-Tetrafluoroethyl)-1H-benzimidazole is unique due to the presence of the tetrafluoroethyl group, which imparts distinct chemical and physical properties. Compared to 1H-benzimidazole, it has increased lipophilicity and chemical stability. The tetrafluoroethyl group also enhances its ability to interact with biological targets, making it potentially more effective in pharmaceutical applications than its trifluoromethyl or non-fluorinated counterparts.

生物活性

The compound 2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole is a derivative of the benzimidazole family, which is known for its diverse biological activities. Benzimidazole derivatives have been extensively studied for their pharmacological properties, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory activities. This article aims to explore the biological activity of this specific compound by reviewing existing literature and summarizing relevant findings.

Chemical Structure and Synthesis

The structure of this compound features a benzimidazole ring substituted with a tetrafluoroethyl group. This modification is significant as the presence of fluorine atoms can enhance the lipophilicity and biological activity of the compound.

Synthesis

While specific synthesis methods for this compound are not detailed in the available literature, similar compounds have been synthesized through various methods including cyclocondensation reactions involving substituted phenylenediamines and fluorinated acetic acids .

Antimicrobial Activity

Benzimidazole derivatives are known for their antimicrobial properties. Studies have shown that compounds within this class exhibit significant activity against various bacterial strains and fungi. For instance:

- Antibacterial Activity : Compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives range from 12.5 to 250 μg/ml .

- Antifungal Activity : Certain benzimidazole derivatives have shown notable antifungal activity against strains such as Candida albicans, with MIC values comparable to standard antifungal agents like ketoconazole .

Anticancer Activity

Benzimidazole derivatives are also recognized for their anticancer potential. Research indicates that they can inhibit cancer cell proliferation by interfering with microtubule dynamics or inducing apoptosis in cancer cells. For example:

- A study highlighted that benzimidazole compounds could inhibit tubulin polymerization, a critical process in cancer cell division .

Antiparasitic Activity

The antiparasitic effects of benzimidazoles are well-documented. Compounds similar to this compound have been evaluated against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis, demonstrating nanomolar activity . The efficacy against nematodes has also been noted.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives often correlates with their chemical structure. Key factors influencing their pharmacological properties include:

- Substituent Effects : The presence of electron-donating groups enhances biological activity. For instance, substituents at positions 1 and 2 on the benzimidazole ring can significantly increase antioxidant and antimicrobial activities .

- Fluorination : The incorporation of fluorine atoms has been shown to improve the lipophilicity and overall potency of these compounds against various pathogens .

Case Studies

Several studies have focused on the biological evaluation of benzimidazole derivatives:

特性

IUPAC Name |

2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4N2/c10-7(11)9(12,13)8-14-5-3-1-2-4-6(5)15-8/h1-4,7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMAMJQYTLFLOLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70386106 | |

| Record name | 2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61532-00-1 | |

| Record name | 2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。